Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula . It is a white, hygroscopic solid that is soluble in water. The compound exists predominantly as a zwitterion, represented more accurately as . Hydroxylamine-O-sulfonic acid is primarily synthesized through the sulfonation of hydroxylamine using oleum or chlorosulfonic acid, making it a versatile reagent in organic synthesis .
The synthesis of hydroxylamine-O-sulfonic acid can be achieved through several methods:
Hydroxylamine-O-sulfonic acid finds numerous applications in organic synthesis:
Interaction studies involving hydroxylamine-O-sulfonic acid have revealed its reactivity with various substrates, leading to significant synthetic transformations. For example, its reaction with aromatic ethers can yield diarylsulfones under specific conditions. This highlights its utility in diverse synthetic pathways and its ability to facilitate complex
Several compounds share structural or functional similarities with hydroxylamine-O-sulfonic acid. Here are a few notable examples:
Compound | Structural Formula | Unique Features |
---|---|---|
Hydroxylamine | A simpler amine that lacks sulfonate functionality. | |
Sulfamic Acid | Contains a sulfonamide group; used as a reagent for sulfonation. | |
Aminothiazole | Varies | Contains both nitrogen and sulfur; used in medicinal chemistry. |
Hydroxylammonium Sulfate | A precursor to hydroxylamine-O-sulfonic acid; less reactive. |
Hydroxylamine-O-sulfonic acid is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to engage in a wide range of
Hydroxylamine-O-sulfonic acid demonstrates exceptional synthetic versatility through its ability to function as both nucleophilic and electrophilic reagent depending on reaction conditions. The compound exists in the solid state as a zwitterion with the formula H₃N⁺OSO₃⁻, analogous to sulfamic acid, which enables its dual reactivity pattern. Under basic conditions, hydroxylamine-O-sulfonic acid reacts as an electrophile, while under neutral or acidic conditions it functions as a nucleophile.
The electrophilic character of hydroxylamine-O-sulfonic acid emerges from the electron-withdrawing sulfonate group, which induces polarity inversion of the nitrogen center. This umpolung effect transforms the typically nucleophilic nitrogen into an electrophilic center capable of accepting electron density from nucleophiles. Recent investigations have demonstrated that reagents derived from hydroxylamines, including hydroxylamine-O-sulfonic acid, facilitate stereo- and regioselective bond-formation reactions without requiring expensive metal catalysts.
The nucleophilic reactivity of hydroxylamine-O-sulfonic acid becomes prominent in reactions with carbonyl compounds, where it attacks electrophilic carbon centers to form oxime derivatives. This nucleophilic behavior is particularly evident in reactions with aldehydes and ketones at room temperature and below, where hydroxylamine-O-sulfonic acid forms the corresponding oxime-O-sulfonic acids or their salts. The compound's ability to switch between nucleophilic and electrophilic modes makes it exceptionally valuable for complex synthetic transformations.
Studies have shown that hydroxylamine-O-sulfonic acid can serve as an aminocation, providing primary anilines when treated with phenylboron derivatives. This reaction proceeds without transition metal catalysts and benefits from easy handling procedures, making it attractive for large-scale synthetic applications. The dual reactivity pattern of hydroxylamine-O-sulfonic acid has been exploited in numerous synthetic methodologies, establishing it as a cornerstone reagent in modern organic chemistry.
Hydroxylamine-O-sulfonic acid demonstrates remarkable efficiency in sulfur-nitrogen bond formation reactions, enabling the synthesis of sulfilimines and related sulfur-nitrogen compounds under mild conditions. Recent developments have shown that hydroxylamine-O-sulfonic acid can facilitate late-stage sulfur-imination to access free nitrogen-hydrogen sulfilimines and sulfoximines. This methodology exploits the unique properties of hydroxylamine-O-sulfonic acid under mild, metal-free, and biomolecule-compatible conditions.
The sulfur-nitrogen bond formation process typically involves the nucleophilic attack of thioether sulfur atoms on the electrophilic nitrogen center of hydroxylamine-O-sulfonic acid. Cross-dehydrogenative coupling reactions between thiols and nitrogen-hydrogen compounds have been extensively developed using hydroxylamine-O-sulfonic acid as the nitrogen source. These reactions proceed through mechanistically distinct pathways depending on the specific sulfur substrate and reaction conditions employed.
Experimental investigations have demonstrated that hydroxylamine-O-sulfonic acid enables the transformation of thiolones, thioacids, thioamides, dithioacids, and thioethers into corresponding hydrosulfamines and hydrosulfonium salts. The yields for these reactions are generally good, and the experimental procedures remain relatively simple compared to alternative methodologies. Sulfilimines produced through these methods have proven to be valuable intermediates in organic synthesis due to their unique reactivity profiles.
The development of sulfur-nitrogen bond formation using hydroxylamine-O-sulfonic acid has particular significance in medicinal chemistry, where sulfilimine moieties serve as aza-isosteres of sulfoxides. These compounds function as building blocks, auxiliaries, ligands, bioconjugation handles, and precursors to versatile sulfur(VI) scaffolds including sulfoximines and sulfondiimines. The methodology shows excellent chemoselectivity and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.
Carbon-nitrogen bond formation represents one of the most significant applications of hydroxylamine-O-sulfonic acid in synthetic chemistry. The compound functions as an electrophilic aminating reagent capable of introducing nitrogen functionality onto various carbon centers through diverse mechanistic pathways. Transition metal-catalyzed reactions using hydroxylamine-O-sulfonic acid have enabled the development of numerous carbon-nitrogen bond forming processes.
Copper-catalyzed electrophilic amination reactions utilizing hydroxylamine-O-sulfonic acid have demonstrated high efficiency in forming carbon-nitrogen bonds. These reactions proceed through oxidative addition of the nitrogen-oxygen bond to copper complexes, followed by reductive elimination to form new carbon-nitrogen bonds. The methodology has been successfully applied to the amination of organometallic reagents, including organozinc and organomagnesium compounds.
Palladium-catalyzed carbon-hydrogen activation coupled with electrophilic amination using hydroxylamine-O-sulfonic acid has enabled direct functionalization of both sp² and sp³ carbon-hydrogen bonds. These reactions proceed via a palladium(II)/palladium(IV) catalytic cycle, where carbon-hydrogen activation is followed by oxidative insertion into the nitrogen-oxygen bond of hydroxylamine-O-sulfonic acid. The resulting palladium(IV) complex undergoes reductive elimination to form the desired carbon-nitrogen bond.
Rhodium-catalyzed aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid has emerged as a powerful method for nitrogen-hydrogen and nitrogen-alkyl aziridine synthesis. This transformation overcomes drawbacks associated with previous methods and enables environmentally friendly and cost-effective direct aziridination of olefins. The reaction proceeds with excellent stereospecificity and shows broad functional group tolerance, making it suitable for complex molecule synthesis.
Oxygen-nitrogen bond formation using hydroxylamine-O-sulfonic acid represents a specialized area of synthetic chemistry focused on creating nitrogen-oxygen linkages in various molecular frameworks. The inherent nitrogen-oxygen bond present in hydroxylamine-O-sulfonic acid can be exploited to introduce oxygen-nitrogen connectivity into target molecules through appropriate synthetic strategies. These transformations often involve the nucleophilic attack of oxygen-containing nucleophiles on the electrophilic nitrogen center.
The formation of oxime derivatives through hydroxylamine-O-sulfonic acid represents a fundamental oxygen-nitrogen bond formation process. When reacting with carbonyl compounds, hydroxylamine-O-sulfonic acid forms oxime-O-sulfonic acids as intermediates, which can undergo subsequent transformations to yield diverse nitrogen-oxygen containing products. These oxime intermediates serve as versatile building blocks for further synthetic elaboration.
Heterocyclic hydroxylamine-O-sulfonates constitute a novel family of formal O-substituted hydroxyguanidines and hydroxyamidines that serve as functional precursors to fused heterocyclic ring systems incorporating nitrogen-oxygen moieties. These compounds are readily accessible from the reaction of chloroazoles, chloroazines, and chlorodiazines with hydroxylamine-O-sulfonic acid. The resulting products exhibit rich chemistry exemplified by tandem reactions and cyclization processes.
The synthesis of oxaziridines using hydroxylamine-O-sulfonic acid has been reported as an efficient method for constructing three-membered nitrogen-oxygen heterocycles. These strained ring systems find applications in oxidation chemistry and as synthetic intermediates for more complex molecular architectures. The mild reaction conditions and high yields associated with these transformations make hydroxylamine-O-sulfonic acid an attractive reagent for oxaziridine synthesis.
Nitrogen-nitrogen bond formation using hydroxylamine-O-sulfonic acid has gained significant attention in synthetic chemistry due to the prevalence of nitrogen-nitrogen linkages in biologically active compounds. The compound serves as an efficient source of electrophilic nitrogen for constructing nitrogen-nitrogen bonds through various mechanistic pathways. These reactions often proceed under mild conditions and demonstrate excellent selectivity profiles.
The synthesis of N-aryl[3,4-d]pyrazolopyrimidines exemplifies the utility of hydroxylamine-O-sulfonic acid in nitrogen-nitrogen bond formation. This one-pot synthesis utilizes a cyclization reaction upon an oxime derived from hydroxylamine-O-sulfonic acid to form the nitrogen-nitrogen bond of the pyrazolopyrimidine ring. The methodology achieves good yields under mild reaction conditions and demonstrates high E-diastereoselectivity in oxime formation.
Mechanistic studies suggest that nitrogen-nitrogen bond formation using hydroxylamine-O-sulfonic acid proceeds through initial oxime formation followed by cyclization. The high E-diastereoselectivity observed in these reactions has been attributed to the electron-withdrawing nature of the sulfonate group, which influences the stereochemistry of the elimination step during oxime formation. This stereochemical control is crucial for the subsequent cyclization process.
The formation of diaziridines represents another important application of hydroxylamine-O-sulfonic acid in nitrogen-nitrogen bond construction. Under basic conditions in the presence of primary amines, hydroxylamine-O-sulfonic acid forms diaziridines with aldehydes and ketones, which can be easily oxidized to more stable diazirines. These three-membered nitrogen-nitrogen heterocycles serve as valuable synthetic intermediates and find applications in chemical biology.
Lactam synthesis using hydroxylamine-O-sulfonic acid represents a significant advancement in the preparation of cyclic amides. The compound enables the transformation of alicyclic ketones into lactams through a Beckmann rearrangement process that proceeds under mild reaction conditions. This methodology has proven particularly valuable for synthesizing lactams with diverse ring sizes and substitution patterns.
The copper(II) triflate-catalyzed Beckmann rearrangement of ketones using hydroxylamine-O-sulfonic acid has emerged as an efficient protocol for lactam synthesis. This method employs hydroxylamine-O-sulfonic acid as a commercial, water-soluble aminating agent that directly provides desired amides in good to excellent yields. The reaction conditions are compatible with most functional groups, making it suitable for complex substrate transformations.
Optimization studies have revealed that the choice of base significantly influences the efficiency of lactam formation. Cesium hydroxide monohydrate has been identified as the most effective base, providing the desired amides in high yields while minimizing side product formation. The reaction typically proceeds at room temperature, eliminating the need for harsh thermal conditions traditionally associated with Beckmann rearrangements.
Substrate Type | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
Alicyclic ketones | Concentrated formic acid, reflux | 70-85 | |
Aromatic ketones | Cu(OTf)₂, CsOH·H₂O, rt | 80-95 | |
Substituted ketones | Cu(OTf)₂, various bases | 75-90 |
The mechanism of lactam formation involves initial oxime formation between the ketone substrate and hydroxylamine-O-sulfonic acid, followed by rearrangement to form the lactam product. The copper catalyst facilitates both the oxime formation and subsequent rearrangement steps, leading to improved reaction rates and yields compared to uncatalyzed processes. This dual catalytic role makes copper(II) triflate particularly effective for these transformations.
Heterocyclic ring closure reactions using hydroxylamine-O-sulfonic acid have enabled the synthesis of diverse nitrogen-containing ring systems. The compound serves as both a nitrogen source and cyclization promoter in these transformations, facilitating the formation of five-, six-, and seven-membered heterocycles under mild conditions. These cyclization processes often proceed with high regioselectivity and functional group tolerance.
The synthesis of benzisoxazoles through nucleophilic attack of hydroxylamine-O-sulfonic acid on 2-hydroxybenzaldehyde followed by cyclization represents an efficient heterocyclic ring closure. This transformation produces 1,2-benzisoxazole, which serves as a structural element in pharmaceutically important compounds including the antipsychotic risperidone and paliperidone, as well as the anticonvulsant zonisamide. The reaction proceeds through initial oxime formation followed by intramolecular cyclization.
Isothiazole synthesis using hydroxylamine-O-sulfonic acid has been achieved through cyclization of appropriate precursors. The reaction of 3-cyanopyridine-2-thiones with hydroxylamine-O-sulfonic acid in the presence of base produces 3-aminoisothiazolo[5,4-b]pyridines in good yields. This methodology extends the general isothiazole synthesis to more complex bicyclic systems with potential biological activity.
Pyrazolopyridine synthesis represents another significant application of hydroxylamine-O-sulfonic acid in heterocyclic ring closure. Pyridines containing β-carbonyl functionality in the 2-position undergo ring closure with hydroxylamine-O-sulfonic acid to give pyrazolo[1,5-a]pyridines in good yields. The reaction mechanism involves electrophilic attack of hydroxylamine-O-sulfonic acid on the carbonyl function to give a derived oxime-O-sulfonate, followed by electrophilic attack of the oxime nitrogen on the pyridine nitrogen.
Heterocycle Type | Starting Material | Yield (%) | Conditions |
---|---|---|---|
Benzisoxazole | 2-Hydroxybenzaldehyde | 75-85 | Room temperature |
Isothiazolopyridine | 3-Cyanopyridine-2-thione | 70-80 | Base catalysis |
Pyrazolopyridine | 2-Carbonylpyridine | 80-90 | Mild heating |
The Beckmann rearrangement of ketones using hydroxylamine-O-sulfonic acid has revolutionized the synthesis of secondary amides and related nitrogen-containing compounds. This transformation traditionally requires harsh reaction conditions that limit its practicality and scope, but the use of hydroxylamine-O-sulfonic acid as an aminating agent has enabled mild reaction protocols with broad functional group compatibility. The copper(II) triflate-catalyzed version of this reaction represents a significant advancement in synthetic methodology.
Mechanistic investigations reveal that the Beckmann rearrangement proceeds through initial formation of an oxime intermediate from the ketone substrate and hydroxylamine-O-sulfonic acid. The copper catalyst facilitates both the oxime formation step and the subsequent rearrangement to form the amide product. This dual catalytic role distinguishes the hydroxylamine-O-sulfonic acid-mediated process from traditional Beckmann rearrangements that typically require strong acid activation.
The optimization of reaction conditions has identified cesium hydroxide monohydrate as the most effective base for promoting the Beckmann rearrangement. Under these conditions, the desired amides are obtained in excellent yields while maintaining broad substrate scope. The reaction tolerates various functional groups including halides, ethers, and aromatic substituents, making it suitable for complex molecule synthesis.
Ketone Substrate | Base Used | Temperature | Yield (%) | Reference |
---|---|---|---|---|
2-Methoxyacetophenone | CsOH·H₂O | Room temperature | 88 | |
Cyclohexanone | LiOH | Room temperature | 85 | |
4-Methylcyclohexanone | CsOH·H₂O | Room temperature | 90 |
The scope of the Beckmann rearrangement has been extended to include both aliphatic and aromatic ketones. Aromatic ketones, which traditionally require harsh conditions for Beckmann rearrangement, undergo smooth transformation under the mild hydroxylamine-O-sulfonic acid protocol. This represents a significant improvement over classical methods that often require strong acids and elevated temperatures.
Oxime-to-nitrile transformations using hydroxylamine-O-sulfonic acid provide an efficient route to nitrile compounds from carbonyl precursors. This transformation proceeds through initial oxime formation followed by elimination of sulfuric acid to yield the corresponding nitrile. The reaction demonstrates particular utility for converting aldehydes to nitriles under mild conditions with high yields.
The mechanism of oxime-to-nitrile conversion involves the formation of oxime-O-sulfonic acids as intermediates. These intermediates undergo elimination reactions at temperatures above room temperature to provide nitriles in high yields. The elimination process is facilitated by the electron-withdrawing nature of the sulfonate group, which activates the oxime for subsequent transformations.
Industrial applications of hydroxylamine-O-sulfonic acid in nitrile synthesis have been demonstrated in the development of second-generation synthetic routes. The synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key building block for S1P₁ receptor modulator cenerimod, utilizes hydroxylamine-O-sulfonic acid for para-selective nitrile formation from aldehyde precursors. This approach avoids safety-critical cyanation steps and undesirable solvents while improving overall yield and green metrics.
The reaction conditions for oxime-to-nitrile transformation can be optimized based on substrate structure and desired selectivity. Aldehydes typically provide nitriles through syn-elimination processes, while ketones may undergo alternative rearrangement pathways depending on substitution patterns. The choice of solvent and temperature plays crucial roles in determining the reaction outcome and product distribution.
Substrate Type | Reaction Conditions | Product | Yield (%) |
---|---|---|---|
Aliphatic aldehydes | Room temperature, elimination | Nitriles | 85-95 |
Aromatic aldehydes | Mild heating, elimination | Nitriles | 80-90 |
2-Hydroxybenzaldehyde | Cyclization conditions | Benzisoxazole | 75-85 |
The development of non-classical nitrile formation using hydroxylamine-O-sulfonic acid has provided safer alternatives to traditional cyanation methods. This approach eliminates the need for toxic cyanide reagents while maintaining high efficiency and selectivity. The methodology has been successfully scaled to multi-hundred gram quantities, demonstrating its practical utility for pharmaceutical manufacturing applications.
Corrosive;Irritant;Environmental Hazard